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Compound of Interest

Compound Name: 2-(3-nitrophenyl)butanoic acid

CAS No.: 21762-22-1

Cat. No.: B3325656

Get Quote

Executive Summary
Indobufen Impurity 1, identified chemically as 2-(3-aminophenyl)butanoic acid (CAS: 21762-24-

3), is a significant process-related impurity arising during the synthesis of the antiplatelet agent

Indobufen.[1][2] Unlike degradation products formed during storage, Impurity 1 is a regioisomer

generated during the initial nitration of the starting material, 2-phenylbutyric acid.[1] Its

presence is critical because it possesses a similar solubility profile to the key intermediate, 2-

(4-aminophenyl)butanoic acid, making downstream purification challenging.[1] If not controlled,

it reacts in parallel with the active pharmaceutical ingredient (API) precursors to form the meta-

isomer of Indobufen, a structural analog with potentially distinct pharmacological and

toxicological profiles.

Chemical Characterization
Impurity 1 is an amphoteric molecule containing both a basic primary amine and an acidic

carboxyl group. This dual nature dictates its behavior in aqueous and organic media,

influencing extraction and chromatographic retention.
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Identity & Physicochemical Data[1][3]
Property Specification

Common Name Indobufen Impurity 1

Chemical Name 2-(3-Aminophenyl)butanoic acid

Synonyms

ngcontent-ng-c3932382896="" _nghost-ng-

c102404335="" class="inline ng-star-inserted">

-Ethyl-3-aminobenzeneacetic acid; 3-Amino-

-ethylphenylacetic acid

CAS Registry Number 21762-24-3

Molecular Formula

C

H

NO

Molecular Weight 179.22 g/mol

Appearance Off-white to pale yellow solid

Solubility

Soluble in dilute acids (protonation of amine)

and dilute alkali (deprotonation of carboxyl);

sparingly soluble in water at neutral pH; soluble

in MeOH, DMSO.[1][2][3][4][5]

pKa (Predicted)

pKa

(COOH)

4.2; pKa

(NH

)

4.0–4.5 (Aniline derivative)

LogP 1.2 (pH dependent)
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Structural Analysis
The molecule consists of a butyric acid backbone substituted at the C2 position by a phenyl

ring. The distinguishing feature is the amino group at the meta (3-) position of the phenyl ring.

[1] In contrast, the Indobufen precursor has the amino group at the para (4-) position.[1] This

positional isomerism is the root cause of the separation difficulty.

Formation Mechanism & Synthesis Pathway
The formation of Impurity 1 is a classic consequence of Electrophilic Aromatic Substitution

(EAS) regio-selectivity.[1]

Mechanistic Origin
Indobufen synthesis typically begins with the nitration of 2-phenylbutyric acid.[1] The alkyl

group at the C1 position of the benzene ring is an ortho/para director. However, the steric bulk

of the butyric acid chain favors the para position, but not exclusively.

Nitration: The nitration step produces predominantly 2-(4-nitrophenyl)butanoic acid (Para-

isomer).[1] However, approximately 1–5% of the 2-(3-nitrophenyl)butanoic acid (Meta-

isomer) is formed due to imperfect selectivity or high-temperature conditions.[1]

Reduction: Subsequent catalytic hydrogenation or metal reduction converts the nitro groups

to amines. The meta-nitro impurity is reduced to 2-(3-aminophenyl)butanoic acid (Impurity 1).

[1]

Pathway Visualization
The following diagram illustrates the divergence point where Impurity 1 is generated alongside

the active intermediate.
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Figure 1: Synthesis pathway of Indobufen showing the divergent formation of Impurity 1 during

the nitration step.[1]
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Analytical Profiling & Control Strategy
Detecting and quantifying Impurity 1 requires high-resolution chromatography due to its

structural similarity to the main intermediate.[1]

HPLC Method Principles
Separation is achieved based on the slight difference in hydrophobicity and pKa between the

meta (Impurity 1) and para (Precursor) isomers. The para-isomer typically has a slightly

different interaction with C18 stationary phases due to the symmetry and packing of the 1,4-

substitution compared to the 1,3-substitution.[1]

Stationary Phase: C18 (Octadecylsilane) column with high carbon load.

Mobile Phase: Phosphate buffer (pH 3.0–4.0) / Acetonitrile gradient. Acidic pH suppresses

ionization of the carboxylic acid (keeping it neutral/hydrophobic) while the amine remains

protonated.

Detection: UV at 240–254 nm. The aniline chromophore is distinct.

Control Limits (ICH Q3A)
Reporting Threshold: > 0.05%

Identification Threshold: > 0.10%

Qualification Threshold: > 0.15%[1]

Purification Strategy
Since Impurity 1 is difficult to remove after the final cyclization step, control is best exerted at

the intermediate stage:

Crystallization of Nitro-Intermediate: The para-nitro intermediate crystallizes more readily

than the meta-isomer.[1] Recrystallization of 2-(4-nitrophenyl)butanoic acid from

ethanol/water is the most effective purge point.[1]
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pH-Controlled Precipitation: The para-amino acid and meta-amino acid (Impurity 1) have

slightly different isoelectric points.[1] Careful pH adjustment can selectively precipitate the

desired para-isomer.[1]

Experimental Protocols
Protocol: Synthesis of Impurity 1 Reference Standard
To validate analytical methods, a pure standard of Impurity 1 is required. This protocol outlines

the targeted synthesis of the meta-isomer.

Reagents:

2-Phenylbutyric acid[1][3]

Nitric acid (fuming) / Sulfuric acid[1]

Palladium on Carbon (10% Pd/C)[1]

Hydrogen gas[1]

Methanol[1]

Step-by-Step Methodology:

Nitration (Non-selective): Dissolve 2-phenylbutyric acid (10 g) in conc. H

SO

(50 mL) at 0°C. Dropwise add fuming HNO

(1.1 eq). Stir for 2 hours.

Isomer Separation (Critical Step): Pour onto ice. Extract with Ethyl Acetate. The crude

mixture contains both para and meta isomers.

Purification: Use Preparative HPLC or fractional crystallization to isolate the 2-(3-
nitrophenyl)butanoic acid (the minor component in standard synthesis, but here we

enrich the mother liquors or use a meta-directing synthesis route if available).[1] Note: For
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pure standard preparation, starting with 3-nitro-phenylacetic acid derivatives via alkylation

is cleaner.[1]

Reduction: Dissolve the isolated meta-nitro intermediate in Methanol. Add 10% Pd/C (5

wt%). Hydrogenate at 30 psi for 4 hours.

Isolation: Filter catalyst. Concentrate filtrate. Recrystallize from water/ethanol to obtain 2-(3-

aminophenyl)butanoic acid (Impurity 1).[1]

Characterization: Confirm structure via

H-NMR (look for meta-coupling pattern: singlet/doublet/triplet/doublet in aromatic region) and
MS (m/z 180 [M+H]

).

Protocol: Analytical Method for Impurity Detection
System: HPLC with UV-Vis Detector (e.g., Agilent 1200). Column: Inertsil ODS-3, 250 x 4.6

mm, 5 µm.

Parameters:

Flow Rate: 1.0 mL/min[1]

Injection Vol: 10 µL

Wavelength: 254 nm[1]

Column Temp: 30°C

Mobile Phase:

Solvent A: 0.05M KH

PO

buffer (pH 3.5 with H

PO
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)

Solvent B: Acetonitrile

Gradient:

0 min: 90% A / 10% B

15 min: 60% A / 40% B

25 min: 60% A / 40% B

30 min: 90% A / 10% B

Expected Results:

Impurity 1 (Meta-amine): Retention time approx.[1] 0.9–0.95 relative to the Para-amine (due

to slightly lower lipophilicity or shape selectivity).

Intermediate (Para-amine): Main peak.

Resolution (Rs): Must be > 1.5 for quantitative accuracy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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